molecular formula C14H13ClF3N B11840525 4-Chloro-3-isopropyl-2-methyl-6-(trifluoromethyl)quinoline

4-Chloro-3-isopropyl-2-methyl-6-(trifluoromethyl)quinoline

Cat. No.: B11840525
M. Wt: 287.71 g/mol
InChI Key: KJPVIYKWPWBTQD-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropyl-2-methyl-6-(trifluoromethyl)quinoline is a quinoline derivative known for its unique chemical structure and properties Quinoline derivatives are widely studied due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-isopropyl-2-methyl-6-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-isopropyl-2-methyl-6-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the quinoline ring.

Scientific Research Applications

4-Chloro-3-isopropyl-2-methyl-6-(trifluoromethyl)quinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Quinoline derivatives are known for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-isopropyl-2-methyl-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The chloro group may facilitate binding to specific enzymes or receptors, influencing the compound’s biological activity.

Comparison with Similar Compounds

    4-Chloro-6-(trifluoromethyl)quinoline: Similar structure but lacks the isopropyl and methyl groups.

    3-Isopropyl-2-methylquinoline: Lacks the chloro and trifluoromethyl groups.

    2-Methyl-6-(trifluoromethyl)quinoline: Lacks the chloro and isopropyl groups.

Uniqueness: 4-Chloro-3-isopropyl-2-methyl-6-(trifluoromethyl)quinoline is unique due to the combination of its functional groups, which contribute to its distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloro group provides opportunities for further chemical modifications.

Properties

Molecular Formula

C14H13ClF3N

Molecular Weight

287.71 g/mol

IUPAC Name

4-chloro-2-methyl-3-propan-2-yl-6-(trifluoromethyl)quinoline

InChI

InChI=1S/C14H13ClF3N/c1-7(2)12-8(3)19-11-5-4-9(14(16,17)18)6-10(11)13(12)15/h4-7H,1-3H3

InChI Key

KJPVIYKWPWBTQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)C(F)(F)F)Cl)C(C)C

Origin of Product

United States

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